6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one
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Overview
Description
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core with a 2,6-dichlorobenzyl group attached via an ether linkage. The presence of chlorine atoms and the pyridazinone ring contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzyl alcohol with pyridazinone derivatives under specific conditions. One common method includes the use of potassium tert-butoxide as a base in N,N-dimethylacetamide at elevated temperatures (around 90°C) to facilitate the nucleophilic substitution reaction . The reaction mixture is then subjected to various purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 2,6-dichlorobenzyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridazinone ring or the benzyl group.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of pyridazinone and 2,6-dichlorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazinone derivatives.
Oxidation: Oxidized forms of the pyridazinone ring or benzyl group.
Reduction: Reduced forms of the pyridazinone ring or benzyl group.
Hydrolysis: Pyridazinone and 2,6-dichlorobenzyl alcohol.
Scientific Research Applications
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting downstream processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-4-isopropylpyridazine: Shares the pyridazine core but with different substituents.
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but with a pyrimidine ring instead of pyridazine.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with distinct substituents
Uniqueness
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one stands out due to its specific combination of the pyridazinone core and the 2,6-dichlorobenzyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
89037-62-7 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-3-9(13)7(8)6-17-11-5-4-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
InChI Key |
RDUCPTXDIKOVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NNC(=O)C=C2)Cl |
Origin of Product |
United States |
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